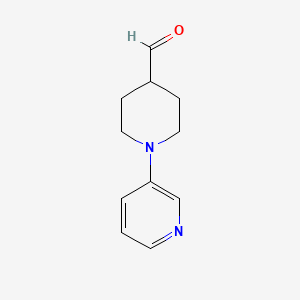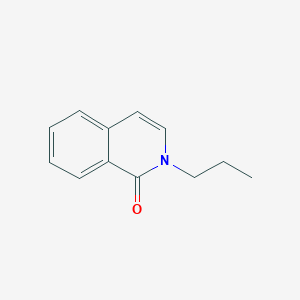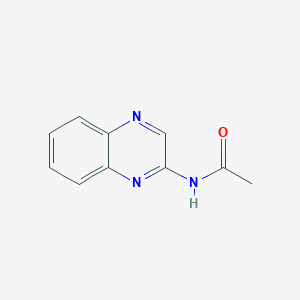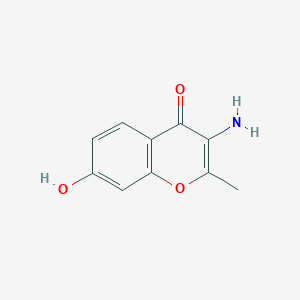
4(1H)-Quinolone, 2-methyl-1-vinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Quinolone, 2-methyl-1-vinyl- is a heterocyclic organic compound that belongs to the quinolone family Quinolones are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolone, 2-methyl-1-vinyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents like ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of 4(1H)-Quinolone, 2-methyl-1-vinyl- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4(1H)-Quinolone, 2-methyl-1-vinyl- undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.
Reduction: The quinolone ring can be reduced to form tetrahydroquinolones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinolone ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under controlled conditions.
Major Products
The major products formed from these reactions include epoxides, aldehydes, tetrahydroquinolones, and various substituted quinolones, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
4(1H)-Quinolone, 2-methyl-1-vinyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological pathways.
Medicine: The compound exhibits potential as an antimicrobial and anticancer agent, making it a candidate for drug development.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4(1H)-Quinolone, 2-methyl-1-vinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The vinyl group allows for covalent bonding with nucleophilic sites, while the quinolone ring can intercalate with DNA or inhibit enzyme activity. These interactions disrupt cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(1H)-Quinolone, 2-methyl-: Lacks the vinyl group, resulting in different reactivity and applications.
4(1H)-Quinolone, 1-vinyl-: Lacks the methyl group, affecting its chemical properties and biological activity.
2-Methyl-1-vinyl-1H-imidazole: A structurally related compound with different heterocyclic core, leading to distinct applications and reactivity.
Uniqueness
4(1H)-Quinolone, 2-methyl-1-vinyl- is unique due to the combination of the vinyl and methyl groups, which confer specific reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
71314-93-7 |
|---|---|
Formule moléculaire |
C12H11NO |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
1-ethenyl-2-methylquinolin-4-one |
InChI |
InChI=1S/C12H11NO/c1-3-13-9(2)8-12(14)10-6-4-5-7-11(10)13/h3-8H,1H2,2H3 |
Clé InChI |
GZXNQQDHMQUSDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=CC=CC=C2N1C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



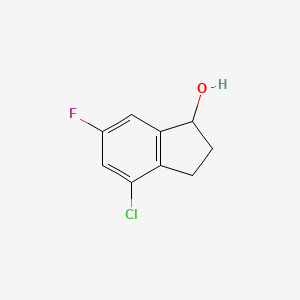

![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11906187.png)
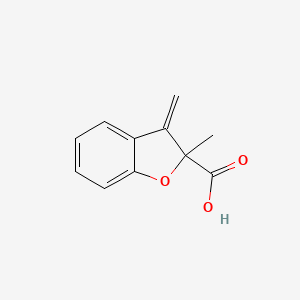
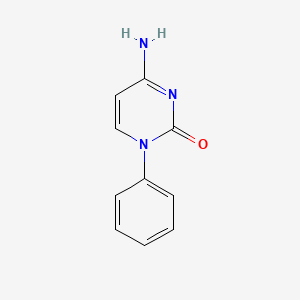
![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B11906204.png)
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-9-amine](/img/structure/B11906208.png)
